Methyl 3-hydroxy-4-(trifluoromethyl)benzoate
Overview
Description
Scientific Research Applications
Pharmaceutical Applications
Compounds containing the trifluoromethyl group, such as Methyl 3-hydroxy-4-(trifluoromethyl)benzoate, have been found in several FDA-approved drugs . The trifluoromethyl group’s strong electron-withdrawing character and lipophilicity make it valuable in the design and development of bioactive therapeutics .
Drug Potency Improvement
A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This suggests that Methyl 3-hydroxy-4-(trifluoromethyl)benzoate could potentially be used to enhance the potency of certain drugs.
Synthesis of Salicylanilide Benzoates
4-(Trifluoromethyl)benzoic acid, a compound similar to Methyl 3-hydroxy-4-(trifluoromethyl)benzoate, has been used in the synthesis of salicylanilide benzoates . This suggests that Methyl 3-hydroxy-4-(trifluoromethyl)benzoate could potentially be used in similar chemical syntheses.
Ultra Trace Analysis of Fluorinated Aromatic Carboxylic Acids
4-(Trifluoromethyl)benzoic acid has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method . This suggests that Methyl 3-hydroxy-4-(trifluoromethyl)benzoate could potentially be used in similar analytical applications.
Purification of Products
Flash column chromatography, a technique used for purification of products, has been used with a compound similar to Methyl 3-hydroxy-4-(trifluoromethyl)benzoate . This suggests that Methyl 3-hydroxy-4-(trifluoromethyl)benzoate could potentially be used in similar purification processes.
Material Science Applications
Given the unique properties of organo-fluorine compounds, they have found applications in various fields including medicines, electronics, agrochemicals, and catalysis . This suggests that Methyl 3-hydroxy-4-(trifluoromethyl)benzoate could potentially be used in material science applications.
Safety and Hazards
The safety data sheet for a related compound, “Methyl 4-(trifluoromethyl)benzoate”, indicates that it is a combustible liquid, harmful if swallowed, and harmful to aquatic life . It also causes skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity has been observed following single exposure, with the respiratory system being the target organ .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 3-hydroxy-4-(trifluoromethyl)benzoate are currently unknown
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, measured as Log Po/w, is 1.81 (iLOGP), 2.3 (XLOGP3), 3.35 (WLOGP), 2.36 (MLOGP), and 2.29 (SILICOS-IT), with a consensus Log Po/w of 2.42 . These properties may impact the compound’s bioavailability.
properties
IUPAC Name |
methyl 3-hydroxy-4-(trifluoromethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-8(14)5-2-3-6(7(13)4-5)9(10,11)12/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBJCCNJDGUZFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193409 | |
Record name | Benzoic acid, 3-hydroxy-4-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126541-88-6 | |
Record name | Benzoic acid, 3-hydroxy-4-(trifluoromethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126541-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-hydroxy-4-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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